molecular formula C24H25FN2O4 B2551623 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636989-19-0

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2551623
CAS No.: 636989-19-0
M. Wt: 424.472
InChI Key: PKSNSGMOUKYCHQ-UHFFFAOYSA-N
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Description

The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule of interest in various fields of chemistry and medicine. Its unique structure, which includes an allyloxyphenyl group, a dimethylaminoethyl side chain, a fluorobenzoyl group, and a hydroxypyrrolone core, lends it a distinctive set of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached via multiple synthetic routes, often starting from readily available precursors. One common method involves the initial formation of the pyrrolone core, followed by the introduction of the various functional groups through sequential reactions. Typically, reactions involving nucleophilic substitution, esterification, and amide formation are employed. For example:

  • Pyrrolone Core Formation: Cyclization of an appropriate precursor under basic or acidic conditions to form the pyrrolone structure.

  • Introduction of Allyloxyphenyl Group: Via a nucleophilic aromatic substitution reaction, where an allyloxy group is attached to a phenyl ring.

  • Dimethylaminoethyl Side Chain: Formation through an alkylation reaction, using a dimethylamino group and an appropriate alkyl halide.

  • Fluorobenzoyl Group Addition: Accomplished by Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction to attach the fluorobenzoyl moiety.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for yield and efficiency. This often involves:

  • Optimization of Reaction Conditions: Ensuring that temperature, solvent, and catalyst choices maximize product yield and purity.

  • Scaling Up Processes: Transitioning from small-scale laboratory methods to large-scale industrial reactions, with adjustments in reaction vessels, mixing methods, and purification steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound might undergo oxidation to form quinone-like structures, especially in the presence of strong oxidizing agents.

  • Reduction: Reduction reactions can be performed on the carbonyl groups, leading to alcohols.

  • Substitution Reactions: The presence of aromatic rings makes the compound amenable to various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or permanganate for oxidative transformations.

  • Reduction: Metal hydrides such as lithium aluminum hydride for reduction.

  • Substitution: Halogens or organometallic reagents for introducing or modifying substituent groups.

Major Products Formed

  • Oxidation Products: Can include quinone derivatives.

  • Reduction Products: Could result in alcohol or amine derivatives.

  • Substitution Products: Will vary based on the substituent introduced, affecting the compound's overall reactivity and properties.

Scientific Research Applications

The compound has notable applications in several areas:

  • Chemistry: Used as a building block for more complex molecules in organic synthesis.

  • Biology: Acts as a probe or ligand in biochemical assays.

  • Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial effects.

  • Industry: Utilized in material science for its unique electronic properties.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the compound's functional groups forming bonds or forces with active sites on the target molecules.

Molecular Targets and Pathways

  • Enzyme Inhibition: The fluorobenzoyl group may interact with enzyme active sites, inhibiting their function.

  • Signal Modulation: The dimethylaminoethyl side chain could modulate cellular signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1H-pyrrol-2(5H)-one: Shares the pyrrolone core but lacks the complex substituent groups.

  • 4-(4-fluorobenzoyl)pyrrolidin-2-one: Similar fluorobenzoyl group but different core structure.

  • Allyloxybenzene derivatives: Compounds with an allyloxyphenyl group but different overall structure.

Uniqueness

What sets 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one apart is the combination of its functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for targeted scientific research and potential therapeutic applications.

Biological Activity

The compound 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 319.34 g/mol
  • IUPAC Name : this compound

This compound features several functional groups that may contribute to its biological activities, including an allyloxy group, a dimethylamino group, and a fluorobenzoyl moiety.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Preliminary investigations into the anticancer properties of pyrrole derivatives indicate promising results. For example, certain pyrrole-based compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the dimethylamino group is often associated with increased potency in anticancer activity due to enhanced cellular uptake .

Anti-inflammatory Effects

Compounds containing hydroxyl groups have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. The hydroxyl group in the target compound may contribute to such effects, potentially through inhibition of pro-inflammatory cytokines .

Detailed Research Findings

Biological Activity Mechanism Efficacy References
AntimicrobialDisruption of bacterial cell wall synthesisHigh inhibition rates against Xanthomonas spp.
AnticancerInduction of apoptosis in cancer cellsSignificant cytotoxicity in vitro
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation markers in vitro

Case Studies

  • Antimicrobial Efficacy : A study on related compounds demonstrated that allyl-substituted phenols exhibited bactericidal effects at concentrations as low as 250 µmol/L against Xanthomonas oryzae, achieving inhibition rates exceeding 94% .
  • Cytotoxicity Against Cancer Cells : Research involving pyrrole derivatives showed that specific modifications can enhance their cytotoxicity against breast and lung cancer cell lines, with IC50 values in the micromolar range .
  • Inflammation Reduction : In vitro assays revealed that hydroxylated compounds could significantly reduce TNF-alpha levels, indicating a potential mechanism for anti-inflammatory action .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVDZSVJTPOYPP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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